5|A-Cholestane-d6
Description
5α-Cholestane-d6 (CAS: 481-21-0; deuterated at positions 2,2,3,3,4,4) is a deuterium-labeled analog of 5α-cholestane, a saturated sterane with the molecular formula C27H48 . The deuterated form, with a molecular weight of 378.72 g/mol (vs. 372.67 g/mol for the non-deuterated parent compound), is widely used as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC/MS) for precise quantification of sterols and bile acids in biological samples . Its isotopic purity and structural similarity to endogenous cholestane derivatives make it indispensable in metabolic studies .
Structure
3D Structure
Properties
Molecular Formula |
C27H48 |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2 |
InChI Key |
XIIAYQZJNBULGD-IYRYMTIBSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Grignard Formation :
$$ \text{2-Bromomesitylene-d}6 + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{Mesityl-Mg-Br-d}_6 $$ - Epimerization :
$$ \text{3β-Benzyloxy-5α-ketol} + \text{Mesityl-Mg-Br-d}_6 \rightarrow \text{5β-Deutero-3β-benzyloxy-ketol} $$ - Hydrogenolysis : Palladium-catalyzed hydrogenolysis removes benzyl groups, yielding 5α-cholestane-d6 with >95% isotopic purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Isotopic Purity | 98.5% (LC-MS) | |
| Reaction Time | 24–48 h |
Solid-Phase Synthesis with Deuterated Reagents
Microwave-assisted solid-phase synthesis enhances deuteration efficiency. A mixture of 5α-cholestan-3-one, deuterated malononitrile, and p-methoxybenzaldehyde undergoes cyclocondensation on basic alumina, forming a deuterated pyran-fused cholestane intermediate. Subsequent hydrogenation with deuterium gas (D₂) over Pd/C achieves full saturation and deuteration at C-2, C-4, and C-6 positions.
Optimized Conditions :
- Solvent : Deuterated ethanol (C₂D₅OD)
- Temperature : 80°C (microwave irradiation)
- Catalyst : 10% Pd/C (deuterium-compatible)
Advantages :
- 90% yield in 30-minute reactions.
- Minimizes side products (e.g., olefins) common in solution-phase methods.
Isotopic Labeling via Retro-Diels-Alder Fragmentation
High-temperature retro-Diels-Alder reactions enable deuterium insertion at thermally stable positions. 5α-Cholestane-6-spiro-1',2',4'-triazolidine-3'-one (a photolysis product of 5α-cholestan-6-one semicarbazone) is heated with D₂O at 200°C, inducing fragmentation and deuteration at C-5 and C-6.
Mechanism:
$$ \text{C}{27}\text{H}{46}\text{O}2 + \text{D}2\text{O} \xrightarrow{\Delta} \text{C}{27}\text{H}{40}\text{D}6\text{O}2 + 3\text{H}_2\text{O} $$
Characterization :
- ¹H NMR : Loss of proton signals at δ 4.20 (C-5 OH) and δ 2.32 (C-6 CH₂).
- MS : m/z 378.71 (M⁺, 100%).
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Catalytic Exchange | 65–75 | 85–90 | 120–150 | Moderate |
| Grignard Alkylation | 72–85 | 95–98 | 200–300 | High |
| Solid-Phase Synthesis | 85–90 | 99 | 350–500 | Low |
| Retro-Diels-Alder | 50–60 | 92–95 | 180–220 | Moderate |
| Biosynthesis | 15–20 | 80–85 | 600–800 | Limited |
Analytical Validation Protocols
NMR Spectroscopy :
Mass Spectrometry :
XRD Crystallography :
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
5α-Cholestane-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5α-Cholestane-d6 can yield cholestanone, while reduction can produce cholestanol .
Scientific Research Applications
5α-Cholestane-d6 is a stable, heavy isotope compound used primarily in biological systems and chemical processes . Its applications stem from its isotopic labeling, which provides enhanced sensitivity and specificity in various studies .
Scientific Research Applications
Cholesterol Metabolism and Sterol Biosynthesis
- 5α-Cholestane-d6 is critical in studies of cholesterol metabolism and sterol biosynthesis . The incorporation of stable heavy isotopes into drug molecules allows for enhanced sensitivity and specificity in these investigations [5, 7].
Isotopic Labeling
- Due to its isotopic labeling , 5α-Cholestane-d6 helps in understanding biological systems and chemical processes.
One-Step Synthesis of 6-oxo-cholestan-3,5-diol
- In one study, the iodide metaperiodate oxidation of [14C]-cholesterol for 20 days yielded [14C]-OCDO (6) at a 30% yield with a radio-purity greater than 98% after HPLC purification . This data established the successful synthesis of compounds 5 and 6 in one step with a good yield . The same synthesis was used successfully to get deuterated CT and OCDO from deuterated cholesterol .
Binding Affinities
- Exploration of binding affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol through synthesis, characterization, and in vitro molecular interactions of a steroid 3β,6β-diacetoxy-5α-cholestan-5-ol . The spatial arrangement of the HOMO and the LUMO is critical for the recognition of receptor binding sites in ligands (molecules) . The energies HOMO and LUMO are 7.38 and 0.44 eV, respectively, resulting in a 6.94 eV HOMO–LUMO gap . This significant gap reflects the robustness and stability of 3β,6β-diacetoxy-5-hydroxy-5α-cholestane (3), which corresponds to the characteristics of its skeletal structure .
Mechanism of Action
The mechanism of action of 5α-Cholestane-d6 is primarily related to its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of target compounds in complex mixtures. The deuterium labeling ensures that it can be easily distinguished from other compounds in mass spectrometry analyses .
Comparison with Similar Compounds
5α-Cholestane (Parent Compound)
- Molecular Formula : C27H48 .
- Key Structural Features : Fully saturated sterane backbone with a 5α-hydrogen configuration .
- Applications : Used as a reference standard in lipidomics and as a biomarker in geological studies .
- Metabolism: Undergoes hydroxylation at positions 3β, 7α, and 26 in rat models, yielding metabolites like allocholic acid (44%) and allochenodeoxycholic acid (21–28%) .
5,6α-Epoxy-5α-Cholestane (CAS: 20230-22-2)
- Molecular Formula : C27H46O .
- Key Structural Features : Epoxide group at C5–C6, introducing oxidative reactivity .
- Applications : Investigated in studies of cholesterol oxidation pathways and lipid peroxidation .
- Research Findings : Epoxidation alters metabolic fate; unlike 5α-cholestane, this compound may form reactive intermediates in oxidative stress models .
Cholestane-3,6-dione Derivatives (e.g., 5-Hydroxy-5α-cholestane-3,6-dione)
- Molecular Formula : C27H44O3 .
- Key Structural Features : Ketone groups at C3 and C6, with a hydroxyl group at C5 .
- Applications : Studied for anti-inflammatory properties and as intermediates in steroid synthesis .
- Comparison with 5α-Cholestane-d6: Functional Groups: Additional ketones and hydroxyl groups enhance polarity, affecting solubility and chromatographic retention .
5α-Cholestane-3β,7α,26-triol
- Molecular Formula : C27H48O3 .
- Key Structural Features : Trihydroxy modifications at C3β, C7α, and C26 .
- Metabolism : In rats, 50% of metabolites are trihydroxy allo-bile acids (e.g., allocholic acid), compared to 16.4% from dihydroxy precursors .
- Contrast with 5α-Cholestane-d6 :
- The deuterated compound is used to trace unmodified metabolic pathways, whereas hydroxylated derivatives are terminal metabolites .
Biological Activity
5α-Cholestane-d6 is a deuterated derivative of cholesterol, which has been the subject of various studies due to its potential biological activities. This article explores the biological activity of 5α-Cholestane-d6, including its metabolic pathways, interactions with enzymes, and implications in health and disease.
Chemical Structure and Properties
5α-Cholestane-d6 is characterized by the presence of six deuterium atoms, which replace hydrogen atoms in the cholesterol structure. This modification allows for enhanced tracking in metabolic studies due to the unique mass signature provided by deuterium. The compound retains the typical steroid structure of cholesterol, which is crucial for its biological functions.
Enzymatic Interactions
Research indicates that 5α-Cholestane-d6 is involved in various metabolic pathways, particularly those related to cholesterol metabolism. Cholesterol-5,6-epoxide hydrolase (ChEH) plays a significant role in the metabolism of cholesterol derivatives, including 5α-Cholestane-d6. ChEH catalyzes the hydration of cholesterol epoxides into cholestane-3β,5α,6β-triol, which has implications for cellular signaling and homeostasis .
Table 1: Key Enzymes Involved in Cholesterol Metabolism
| Enzyme Name | Function |
|---|---|
| Cholesterol-5,6-epoxide hydrolase | Converts cholesterol epoxides to triols |
| Acyl-CoA:cholesterol acyltransferase | Esterifies cholesterol with fatty acids |
| Cholesterol sulfotransferase | Sulfates cholesterol derivatives |
Anticancer Properties
Recent studies suggest that 5α-Cholestane-d6 may have anticancer properties. The accumulation of certain metabolites derived from cholesterol, including 5α-Cholestane-d6, has been associated with apoptosis in cancer cells. For instance, ligands that inhibit ChEH have been shown to induce cell differentiation and death in breast cancer cells through mechanisms involving sterol accumulation . This suggests a potential therapeutic role for compounds like 5α-Cholestane-d6 in cancer treatment.
Neuroprotective Effects
There is also emerging evidence that deuterated steroids may exert neuroprotective effects. Cholesterol and its derivatives are known to influence neuronal function and integrity. The incorporation of deuterium may alter the pharmacokinetics and bioavailability of these compounds, potentially enhancing their efficacy in neuroprotection .
Case Study: Neuroprotective Effects of Cholesterol Derivatives
A study evaluated the neuroprotective effects of various cholesterol derivatives, including 5α-Cholestane-d6, on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
